(1-Acetyl-3-piperidinyl)carbamic acid
Description
Properties
CAS No. |
183591-09-5 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.211 |
IUPAC Name |
(1-acetylpiperidin-3-yl)carbamic acid |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-2-3-7(5-10)9-8(12)13/h7,9H,2-5H2,1H3,(H,12,13) |
InChI Key |
SNJZAKMYXNKOSH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC(C1)NC(=O)O |
Synonyms |
Carbamic acid, (1-acetyl-3-piperidinyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Histone Deacetylase Inhibition
One of the most significant applications of (1-Acetyl-3-piperidinyl)carbamic acid is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to various therapeutic effects, particularly in cancer treatment.
- Mechanism of Action : The compound acts by binding to the active site of HDAC enzymes, preventing the deacetylation process. This results in increased acetylation of histones and non-histone proteins, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells .
- Therapeutic Potential : Research indicates that compounds similar to this compound can be effective against various cancers, including breast cancer and leukemia. The inhibition of HDAC activity can also be beneficial in treating neurodegenerative diseases like Alzheimer’s disease due to its role in regulating gene expression related to neuroprotection .
Chemical Synthesis Applications
2. Glycoconjugation of Amines
Recent studies have highlighted the potential of this compound in the stereoselective N-glycoconjugation of amines. This reaction is vital for developing glycosylated drugs, which can enhance the pharmacokinetic properties of therapeutic agents.
- Synthesis Protocol : The compound can be used in a one-pot reaction involving amines, carbon dioxide, and glycosylating agents under mild conditions. This method has shown to yield high stereoselectivity and efficiency .
- Case Studies : In experiments involving amine-containing drugs such as sitagliptin and crizotinib, N-glycoconjugation with this compound resulted in compounds with promising bioactivity. For instance, glucose-conjugates of crizotinib exhibited comparable antitumor activity to the parent drug, demonstrating the potential for improved therapeutic efficacy through glycosylation .
Summary Table of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Histone Deacetylase Inhibition | Inhibits HDAC activity leading to increased gene expression linked to cancer treatment | Compounds similar to this compound |
| Glycoconjugation | Facilitates the stereoselective glycosylation of amines for drug development | Sitagliptin, Crizotinib |
Comparison with Similar Compounds
Key Differences :
- Substituent Complexity : The acetyl and carbamic acid groups in the target compound contrast with simpler carboxylic acids (e.g., 3-piperidinecarboxylic acid) or bulky substituents (e.g., imidazopyridine in CAS 1029107-31-0) .
- Hydrogen Bonding Potential: The carbamic acid group (–NHCOOH) offers dual hydrogen bond donor/acceptor sites, unlike tert-Boc-protected analogs .
Preparation Methods
Step 1: Synthesis of 3-Piperidinylcarbamic Acid
The precursor 3-piperidinylcarbamic acid can be synthesized via:
-
Reaction of 3-aminopiperidine with carbon dioxide under high-pressure conditions, forming the carbamic acid directly.
-
Hydrolysis of 3-piperidinylcarbamate esters , such as those derived from reactions with chloroformates (e.g., ethyl chloroformate).
Example Protocol :
Step 2: N-Acetylation of 3-Piperidinylcarbamic Acid
Acetylation of the piperidine nitrogen is achieved using acetylating agents like acetic anhydride or acetyl chloride.
Optimization Insights :
-
Solvent Choice : Acetic acid or dichloromethane minimizes side reactions.
-
Catalysis : DMAP (4-dimethylaminopyridine) accelerates acetylation under mild conditions.
Example Protocol :
-
Suspend 3-piperidinylcarbamic acid (1 equiv) in acetic anhydride (3 equiv).
-
Add DMAP (0.1 equiv) and stir at 25°C for 12 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Yield : ~65–75% (theoretical), with purity >90% by HPLC.
Step 1: Synthesis of 1-Acetyl-3-piperidinylamine
Starting from 3-piperidinylamine:
Step 2: Carbamic Acid Formation
React 1-acetyl-3-piperidinylamine with:
-
Phosgene gas () in anhydrous dichloromethane, followed by hydrolysis.
-
Chlorocarbonylation with triphosgene, yielding the carbamoyl chloride intermediate, which is hydrolyzed to the acid.
Critical Parameters :
-
Temperature Control : Maintain <0°C during phosgene addition to prevent decomposition.
-
Work-Up : Rapid neutralization with aqueous NaHCO₃ minimizes decarboxylation.
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | 3-Piperidinylcarbamic acid | 3-Piperidinylamine |
| Key Reagents | Acetic anhydride, DMAP | Phosgene, triphosgene |
| Yield | Moderate (65–75%) | Low–Moderate (50–70%) |
| Purity | High (>90%) | Variable (requires chromatography) |
| Decarboxylation Risk | High during acetylation | Moderate during hydrolysis |
Trade-offs :
-
Route 1 risks decarboxylation during the acetylation step but offers higher purity.
-
Route 2 avoids intermediate instability but involves hazardous reagents like phosgene.
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
-
Route 2 generates toxic HCl gas and requires stringent containment measures.
-
Route 1 produces benign byproducts (e.g., acetic acid), aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1-Acetyl-3-piperidinyl)carbamic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and coupling reactions. For example:
- Step 1 : Acetylation of the piperidine nitrogen under anhydrous conditions to prevent hydrolysis .
- Step 2 : Carbamate formation via reaction with chloroformate derivatives, optimized at pH 8–9 and 0–5°C to minimize side reactions .
- Step 3 : Purification using reverse-phase HPLC with acetonitrile/water gradients to isolate >95% pure product .
- Critical Parameters : Solvent polarity (e.g., dichloromethane vs. THF), reaction time (monitored via TLC), and stoichiometric control of reagents to avoid over-acylation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : and NMR to verify acetyl and carbamate moieties (e.g., acetyl methyl protons at δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for : 186.1004 Da) .
- HPLC Purity Analysis : Retention time consistency against a certified reference standard .
Q. What stability profiles should be characterized for this compound under experimental conditions?
- Stability Studies :
- Thermal Stability : Assess degradation via accelerated stability testing at 40°C/75% RH over 4 weeks .
- pH Sensitivity : Hydrolysis kinetics in buffers (pH 2–10) monitored by UV-Vis or LC-MS, with carbamate cleavage likely under alkaline conditions .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photo-degradation .
Advanced Research Questions
Q. How does this compound interact with enzymatic targets such as cholinesterases or proteases?
- Mechanistic Approach :
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure values .
- Enzyme Inhibition : Determine via colorimetric assays (e.g., Ellman’s method for acetylcholinesterase) .
- Structural Insights : Co-crystallization with target enzymes or molecular docking (e.g., AutoDock Vina) to identify key hydrogen bonds with catalytic residues .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- SAR Workflow :
- Substituent Variation : Modify the acetyl group (e.g., replace with benzoyl or trifluoroacetyl) and assess potency shifts .
- Stereochemical Impact : Synthesize enantiomers and compare activity (e.g., vs. configurations at the piperidine 3-position) .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors and hydrophobic regions .
Q. How can computational modeling predict the interaction mechanisms between this compound and target enzymes?
- Computational Protocol :
- Molecular Docking : Glide or GOLD to simulate binding poses in enzyme active sites (e.g., acetylcholinesterase) .
- Molecular Dynamics (MD) : NAMD or GROMACS for 100-ns simulations to evaluate complex stability and ligand residence time .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions of specific residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
